4-Fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
4-Fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step procedures One common synthetic route includes the condensation of 4-fluorobenzoic acid with 2-aminothiophenol to form the benzothiazole coreThe final step involves the acylation of the piperazine nitrogen with 2-methoxybenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-Fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anxiolytic and antidepressant due to its interaction with serotonin receptors.
Pharmacology: The compound is investigated for its potential use in treating neurological disorders.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with serotonin receptors in the brain. It acts as a serotonergic agonist, mimicking the effects of serotonin by stimulating the physiological activity at the cell receptors. This interaction can lead to anxiolytic and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide: This compound also acts as a serotonergic agonist and has similar anxiolytic properties.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds have been studied for their antibacterial activity and share a similar benzothiazole core.
Uniqueness
4-Fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 2-methoxybenzoyl group enhances its interaction with serotonin receptors, making it a promising candidate for further research in medicinal chemistry.
Biological Activity
4-Fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H18FN3O2S
- Molecular Weight : 371.43 g/mol
- CAS Number : 897480-99-8
The structure consists of a benzothiazole core, which is known for its diverse pharmacological properties, and a piperazine moiety that enhances its biological activity.
The primary mechanism through which this compound exerts its effects is believed to be through the inhibition of tubulin polymerization. Similar compounds have shown to bind to the colchicine binding site on tubulin, disrupting microtubule dynamics essential for mitotic spindle assembly and chromosome segregation during cell division. This disruption can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy .
Anticancer Activity
Numerous studies highlight the anticancer potential of benzothiazole derivatives. For instance:
- Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and DU-145 (prostate cancer), with IC50 values ranging from 0.24 to 9 µM depending on the specific derivative .
- The introduction of different substituents on the benzothiazole scaffold has been shown to enhance anticancer activity, with certain modifications leading to improved selectivity and potency against specific cancer types .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The presence of electron-donating groups (e.g., methoxy) on the aromatic rings significantly increases biological activity.
- The position and nature of substituents on the benzothiazole ring are critical for enhancing interactions with biological targets, thus improving efficacy against tumor cells .
Study 1: Antitumor Activity Assessment
In a comparative study assessing various benzothiazole derivatives, this compound was evaluated for its cytotoxic effects against human cancer cell lines. The results indicated that this compound exhibited potent antiproliferative effects with an IC50 value of approximately 6 µM against the MCF-7 breast cancer cell line. This activity was attributed to its ability to induce apoptosis through the mitochondrial pathway .
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanistic pathways involved in the anticancer activity of benzothiazole derivatives. It was found that compounds similar to this compound could activate caspase pathways leading to programmed cell death. The study emphasized the importance of structural modifications that enhance binding affinity to tubulin .
Data Summary
Property | Value |
---|---|
Molecular Formula | C19H18FN3O2S |
Molecular Weight | 371.43 g/mol |
CAS Number | 897480-99-8 |
Anticancer IC50 (MCF-7) | ~6 µM |
Mechanism | Tubulin polymerization inhibition |
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-15-7-3-2-5-13(15)18(24)22-9-11-23(12-10-22)19-21-17-14(20)6-4-8-16(17)26-19/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVJWMFWEWEAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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